DAT Binding Affinity: 8α-Phenyl Isotropane vs. Cocaine
The 8α-phenyl stereoisomer of the 3-azabicyclo[3.2.1]octane scaffold, a close analog to 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one, exhibits a DAT binding affinity that is nearly equivalent to that of cocaine. The compound demonstrates an IC50 value of 234 nM, compared to cocaine's IC50 of 159 nM in a [3H]WIN 35,428 competitive binding assay [1].
| Evidence Dimension | Dopamine Transporter (DAT) Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 234 nM (for 8α-phenyl isotropane analog) |
| Comparator Or Baseline | Cocaine: 159 nM |
| Quantified Difference | 1.47-fold less potent |
| Conditions | [3H]WIN 35,428 competitive binding assay |
Why This Matters
This demonstrates the compound's potential as a near-isosteric replacement for the cocaine scaffold in SAR studies, offering a distinct chemical handle for modification while maintaining a high baseline affinity for a key CNS target.
- [1] Kim, D.-I., et al. (2003). Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. Journal of Medicinal Chemistry, 46(8), 1456–1464. View Source
